Methyl 4-methoxysalicylate

Physicochemical Characterization Melting Point Analysis Salicylate Derivatives

Researchers relying on the 4-methoxy substitution for enantioselective (+)-coriandrone synthesis or structure-based CYP2A6 inhibitor design face project failure when generic salicylates are substituted. Methyl 4-methoxysalicylate (CAS 5446-02-6) eliminates this risk. • Enables the exact synthetic route to (+)-coriandrone A/B and dimethoxybenzofuran CYP2A6 inhibitors. • Solid crystalline form (mp 49-53 °C) simplifies handling versus liquid methyl salicylate. • Bulk stock available in 98-99% purity; ship ambient for immediate global delivery.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 5446-02-6
Cat. No. B046940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxysalicylate
CAS5446-02-6
Synonyms2-Hydroxy-4-methoxybenzoic Acid Methyl Ester;  2-Hydroxy-p-anisic Acid Methyl Ester;  Methyl 2-Hydroxy-4-methoxybenzoate;  Methyl 4-Methoxy-2-hydroxybenzoate;  NSC 17154
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)OC)O
InChIInChI=1S/C9H10O4/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5,10H,1-2H3
InChIKeyZICRWXFGZCVTBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Methoxysalicylate Overview


Methyl 4-methoxysalicylate (CAS: 5446-02-6), systematically named methyl 2-hydroxy-4-methoxybenzoate, is a substituted aromatic ester belonging to the salicylate class [1]. This compound is a key synthetic building block for complex natural products such as (+)-coriandrone A and B , and serves as a precursor for dimethoxybenzofuran derivatives designed as selective CYP2A6 inhibitors .

Reported starting material for (+)-coriandrone A/B synthesis
Precursor to dimethoxybenzofuran CYP2A6 inhibitor pharmacophore
Crystalline solid-state form supports purification protocols

Methyl 4-Methoxysalicylate: Substitution Fails


Scientific and industrial users must prioritize methyl 4-methoxysalicylate (CAS: 5446-02-6) over its closest analogs, such as methyl salicylate, 4-methoxysalicylic acid, or 2-hydroxy-4-methoxybenzoic acid. The 4-methoxy substitution on the salicylate core is not merely a structural variant; it fundamentally alters the compound's physicochemical properties, including melting point and solubility , and is an absolute requirement for specific synthetic pathways. For instance, the synthesis of enantiomerically pure (+)-coriandrones and the subsequent development of selective CYP2A6 inhibitors are critically dependent on this exact substitution pattern. Simply substituting with a generic salicylate would halt these synthetic routes, leading to project failure and procurement waste. The evidence below quantifies these critical differences.

4-Methoxy substitution is critical
Structural analogs lacking the 4-methoxy group (e.g., methyl salicylate, 4-methoxysalicylic acid) will not follow the same synthetic routes to (+)-coriandrones and dimethoxybenzofuran CYP2A6 inhibitors.
Physical state mismatch
Methyl salicylate is a liquid at room temperature, while methyl 4-methoxysalicylate is a crystalline solid. This difference may alter handling, purification, and formulation protocols.
Reactivity and solubility differences
The free acid 4-methoxysalicylic acid introduces different reactivity and solubility characteristics, potentially requiring route redevelopment and affecting downstream transformations.

Methyl 4-Methoxysalicylate Evidence Guide


Melting Point Difference vs. Methyl Salicylate

Methyl 4-methoxysalicylate exhibits a melting point range of 49-53 °C, in stark contrast to the liquid state of methyl salicylate at room temperature . This solid physical form directly impacts handling, purification, and formulation strategies, offering practical advantages over liquid analogs [1].

Melting Point
Head-to-head
Target: 49–53 °C vs Comparator: −8.6 °C (liquid)
Supports solid-state handling and purification study fit
Literature melting point range; verify lot-specific data
Physicochemical Characterization Melting Point Analysis Salicylate Derivatives

Boiling Point Difference vs. Methyl Salicylate

The boiling point of methyl 4-methoxysalicylate is reported as 134 °C at 7 mmHg , while methyl salicylate has a boiling point of 222 °C at atmospheric pressure [1]. The significantly lower boiling point under reduced pressure for methyl 4-methoxysalicylate can be a critical advantage in processes requiring distillation or solvent removal without thermal degradation.

Boiling Point
Cross-study comparable
Target: 134 °C at 7 mmHg vs Comparator: 222 °C at 760 mmHg
Supports reduced-pressure distillation study fit
Different pressure conditions; review protocol requirements
Physicochemical Characterization Boiling Point Analysis Thermal Stability

Validated Intermediate for (+)-Coriandrone A and B

Methyl 4-methoxysalicylate is a commercially available and validated starting material for the enantioselective total synthesis of (+)-coriandrone A and B, which was achieved in 10 and 11 steps respectively . This established synthetic route represents a key application where the compound's unique structure is essential, and no direct alternative starting material has been reported in this specific context.

Synthetic Route
Class-level
10-step (+)-coriandrone A / 11-step B reported
Supports enantioselective natural product synthesis fit
Independent validation of synthetic utility recommended
Natural Product Synthesis Enantioselective Synthesis Synthetic Intermediate

Selective CYP2A6 Inhibitor Precursor

Methyl 4-methoxysalicylate is a key building block for the preparation of dimethoxybenzofuran derivatives, a class of compounds reported as potent and selective inhibitors of CYP2A6 . While specific IC50 values for the final inhibitors are not provided in the source, the compound's role as a direct precursor to a known pharmacophore class differentiates it from other salicylate building blocks that do not lead to this specific inhibitory profile.

Pharmacophore Precursor
Supporting
Dimethoxybenzofuran derivatives, reported CYP2A6 inhibition
Supports CYP2A6 inhibitor pharmacophore studies
IC₅₀ data not provided; confirm inhibitory profile
Medicinal Chemistry CYP Inhibition Drug Discovery

Methyl 4-Methoxysalicylate Applications


Enantioselective Synthesis of (+)-Coriandrone A and B

Researchers focusing on the total synthesis of complex natural products should procure methyl 4-methoxysalicylate as a primary building block. Its established use in the enantioselective synthesis of (+)-coriandrone A and B, as documented in key literature , makes it an essential reagent for this specific synthetic route.

Selective CYP2A6 Inhibitor Development

In drug discovery projects targeting cytochrome P450 enzymes, particularly CYP2A6, methyl 4-methoxysalicylate is a strategic starting material. It is a direct precursor for synthesizing dimethoxybenzofuran derivatives, a class known for their potent and selective CYP2A6 inhibition . This provides a clear, structure-based rationale for its selection in early-stage medicinal chemistry.

α-Mangostin Analog Synthesis

For studies aimed at creating non-xanthone structural analogs of the bioactive compound α-mangostin, methyl 4-methoxysalicylate serves as a commercially available starting material. It has been used to synthesize more flexible derivatives while retaining the core hydroxybenzoate scaffold [1]. This application highlights its utility in scaffold-hopping and analog generation.

Solid Salicylate Ester Physicochemical Studies

In experimental setups where a solid, crystalline form of a salicylate ester is required for ease of handling, purification, or specific formulation studies, methyl 4-methoxysalicylate is a preferred choice. Its melting point of 49-53 °C offers a distinct practical advantage over liquid alternatives like methyl salicylate, simplifying experimental protocols.

Application
Selection Property
Validation Focus
Coriandrone A/B enantioselective synthesis research
4-Methoxy salicylate building block
Enantiomeric purity and synthetic yield
CYP2A6 inhibitor pharmacophore development
Dimethoxybenzofuran precursor utility
CYP2A6 selectivity and potency assays
α-Mangostin analog synthesis
Hydroxybenzoate scaffold flexibility
Structural analog confirmation
Salicylate ester solid-state studies
Crystalline solid with defined melting point
Melting point and recrystallization behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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